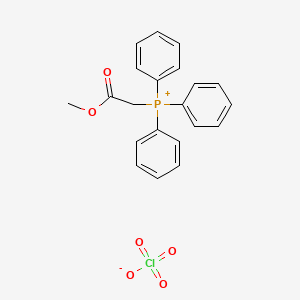
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate is a quaternary phosphonium salt. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the triphenylphosphonium group imparts significant stability and reactivity to the molecule, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with methyl chloroacetate, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts. These products have significant applications in various chemical processes and research.
Scientific Research Applications
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate involves its interaction with various molecular targets and pathways. The triphenylphosphonium group allows the compound to interact with nucleophiles and electrophiles, facilitating various chemical transformations. The methoxy group can participate in nucleophilic substitution reactions, while the perchlorate anion provides stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate include:
- (2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium perchlorate
- (2-Methoxy-ethyl)(triphenyl)phosphonium bromide
- (Methoxycarbonylmethyl)tris(phenyl)phosphonium chloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the methoxy and oxoethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in specific synthetic applications where these properties are desired.
Properties
CAS No. |
39720-64-4 |
|---|---|
Molecular Formula |
C21H20ClO6P |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C21H20O2P.ClHO4/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;2-1(3,4)5/h2-16H,17H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
IXKSDKMOYBXEHR-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
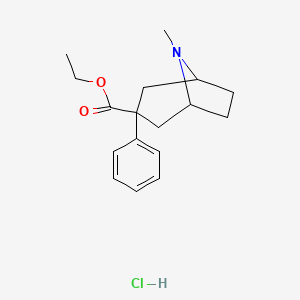
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)

![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
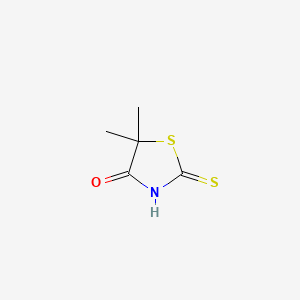
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

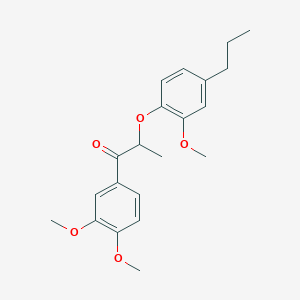
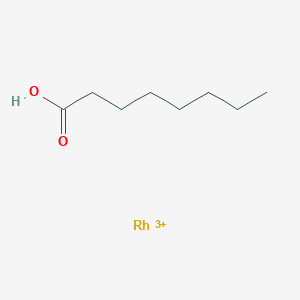
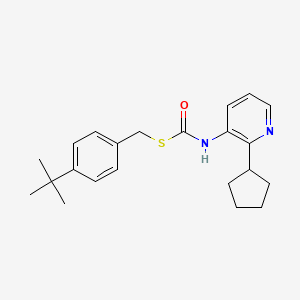
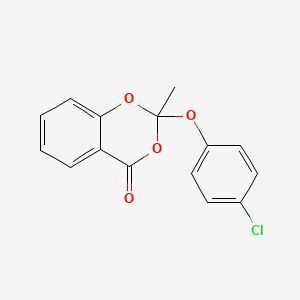
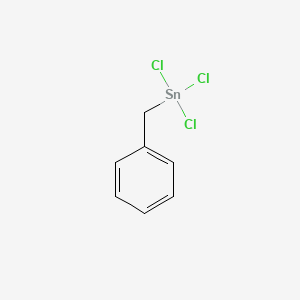
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
